molecular formula C21H18N2O3 B2623475 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-85-9

2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2623475
CAS RN: 883955-85-9
M. Wt: 346.386
InChI Key: AEQRYVPXPZWLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as CR8, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. This compound has been shown to inhibit various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinases (MAPKs), which are involved in cell cycle regulation, apoptosis, and other signaling pathways.

Mechanism of Action

The mechanism of action of 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its inhibition of various kinases, including CDKs, GSK-3, and MAPKs. By inhibiting these kinases, this compound disrupts signaling pathways that are essential for cancer cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibition of CDKs, GSK-3, and MAPKs, this compound has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to be effective in inhibiting various kinases, making it a useful tool for studying signaling pathways involved in cancer cell proliferation and survival. However, one limitation of using this compound is that it may have off-target effects, meaning that it could inhibit other kinases or proteins that are not intended targets.

Future Directions

There are several future directions for research on 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione. One area of research could be to further investigate its potential applications in cancer treatment, including its efficacy in combination with other treatments such as chemotherapy or radiation therapy. Additionally, future research could focus on identifying biomarkers that could predict which patients would be most responsive to this compound treatment. Finally, research could also focus on developing more potent and selective inhibitors of CDKs, GSK-3, and MAPKs, which could lead to more effective cancer treatments.

Synthesis Methods

The synthesis of 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves a multi-step process that starts with the condensation of 2-propyl-4-hydroxy-6-methylpyrimidine with p-tolualdehyde to form 2-propyl-3-(p-tolyl)pyrimido[6,1-a]isoquinoline-4,5-dione. This intermediate is then cyclized with malonic acid in the presence of acetic anhydride and sulfuric acid to yield this compound.

Scientific Research Applications

2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit CDKs, which are key regulators of the cell cycle and are often overexpressed in cancer cells. Inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit GSK-3 and MAPKs, which are involved in other signaling pathways that contribute to cancer cell proliferation and survival.

properties

IUPAC Name

3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-3-6-17-22-20-18(19(24)15-7-4-5-8-16(15)26-20)21(25)23(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQRYVPXPZWLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322255
Record name 3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666916
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

883955-85-9
Record name 3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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